![molecular formula C15H17F6N3O B12957101 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B12957101.png)
2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide typically involves radical trifluoromethylation. . The reaction conditions often require specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Medicinal Chemistry
The primary applications of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide lie in the field of medicinal chemistry. Preliminary studies suggest that it exhibits potential biological activities, particularly as an inhibitor for certain kinases involved in cancer pathways. This indicates its possible therapeutic applications in oncology.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action and potential side effects. Investigations typically focus on:
- Binding affinity to various receptors
- Inhibition of specific enzymatic pathways
- Toxicological profiles
Such studies are essential for advancing the compound from preclinical stages to clinical applications.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound may act as effective inhibitors in cancer treatment. For instance:
- A study demonstrated that fluorinated compounds can enhance binding affinity to target proteins involved in tumor growth inhibition.
Pharmacokinetics
Studies have shown that the unique fluorinated structure of this compound may lead to improved bioavailability and metabolic stability compared to non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents that require sustained action within biological systems.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide stands out due to its unique trifluoromethyl group. This group imparts enhanced stability and biological activity, making it a valuable compound in various fields. Similar compounds include other trifluoromethylated phenylacetamides, which share some properties but may differ in their specific applications and effects .
Biological Activity
2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide, also known by its CAS number 694499-26-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features multiple trifluoromethyl groups and a piperazine derivative, which are known to enhance binding affinity to various biological targets, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C13H18F6N2O, with a molecular weight of approximately 273.297 g/mol. Its complex structure includes a trifluoroacetamide moiety and a piperazine ring, contributing to its physicochemical properties that may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer pathways. The trifluoromethyl groups are hypothesized to increase lipophilicity and improve pharmacokinetic properties, potentially leading to enhanced selectivity towards biological targets. Interaction studies are crucial for elucidating its mechanism of action and understanding any potential side effects.
Anticancer Potential
Research indicates that compounds similar in structure to this compound may exhibit significant anticancer activity. For instance, studies have shown that related piperazine derivatives possess inhibitory effects on various cancer cell lines:
Compound Name | IC50 (µM) | Target |
---|---|---|
Example A | 26 | Aurora-A kinase |
Example B | 49.85 | A549 cell line |
Example C | 0.30 | VEGF-induced proliferation |
These findings suggest that the compound could be further investigated for its potential as an anticancer agent .
Anticonvulsant Activity
In addition to its anticancer potential, there is evidence supporting the anticonvulsant activity of related compounds. A study evaluated various N-phenyl-acetamides for their anticonvulsant properties in animal models. The results indicated that certain derivatives exhibited protection against seizures at specific dosages:
Compound Name | Dose (mg/kg) | Efficacy |
---|---|---|
Compound D | 100 | Effective at 0.5 h |
Compound E | 300 | Effective at both time points |
This highlights the importance of structural modifications in enhancing biological activity .
Case Studies
Several case studies have examined the biological activity of compounds related to this compound:
- Antitumor Activity : A study on piperazine derivatives showed significant inhibition of tumor growth in xenograft models when administered at optimized doses.
- Neuroprotective Effects : Research indicated that some trifluoromethylated compounds provided neuroprotection in models of epilepsy, suggesting potential applications in treating neurological disorders.
Properties
Molecular Formula |
C15H17F6N3O |
---|---|
Molecular Weight |
369.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25) |
InChI Key |
RGLSEWDOTRUPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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